sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Catalog No.
S521542
CAS No.
623564-40-9
M.F
C13H10N3NaO4S
M. Wt
327.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,...

CAS Number

623564-40-9

Product Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

IUPAC Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C13H10N3NaO4S

Molecular Weight

327.29 g/mol

InChI

InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1

InChI Key

RFSWVJXWZXQOSW-ZDFSRXSCSA-M

SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

BLI-489 Hydrate; BLI489 Hydrate; BLI 489 Hydrate; BLI-489; BLI 489; BLI489;

Canonical SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Isomeric SMILES

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Description

The exact mass of the compound BLI-489 hydrate is 345.0395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BLI-489 hydrate is a novel beta-lactamase inhibitor [, , ]. Beta-lactamases are enzymes produced by some bacteria that can render certain antibiotics, like penicillins and cephalosporins, ineffective []. BLI-489 hydrate, when combined with these antibiotics, can overcome bacterial resistance by inhibiting the beta-lactamase enzymes [].

The origin of BLI-489 hydrate is not publicly available in the scientific literature reviewed. However, its significance lies in its potential to combat antibiotic resistance, a growing threat to global health [].


Chemical Reactions Analysis

Specific information on the synthesis of BLI-489 hydrate is not available in the scientific literature reviewed. As a novel compound, the details surrounding its production might still be under development or commercially confidential.

However, its role is likely to involve binding to beta-lactamase enzymes. This can be achieved through acylation, where the BLI-489 molecule covalently bonds to a serine residue within the beta-lactamase active site, rendering the enzyme inactive [].

BLI-489 hydrate functions as a beta-lactamase inhibitor. It is believed to bind to the active site of beta-lactamase enzymes, thereby preventing them from breaking down beta-lactam antibiotics []. This allows the antibiotics to remain effective against bacteria that would otherwise exhibit resistance.

Studies have shown that BLI-489 hydrate, when combined with piperacillin (a beta-lactam antibiotic), is effective against a range of pathogens expressing different classes of beta-lactamase enzymes, including Class A (including extended-spectrum beta-lactamases), Class C (AmpC), and Class D [].

Mechanism of Action

BLI-489 hydrate belongs to a class of drugs called β-lactamase inhibitors. Bacteria can develop resistance to antibiotics through enzymes called β-lactamases, which break down the antibiotic rendering it ineffective. BLI-489 hydrate works by inhibiting these enzymes, thereby protecting antibiotics from degradation and enhancing their antibacterial activity [].

Target Specificity

Research suggests BLI-489 hydrate exhibits activity against a broad spectrum of β-lactamases. It has been shown to be effective against Class A and Class C β-lactamases, as well as some Class D β-lactamases []. This makes it a promising candidate for overcoming resistance caused by various types of these enzymes.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Exact Mass

327.02897126 g/mol

Monoisotopic Mass

327.02897126 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R56JYB8P8Z

MeSH Pharmacological Classification

beta-Lactamase Inhibitors

Wikipedia

Bli-489

Dates

Modify: 2023-08-15
1: Kim J, Ding T, Ahn J. Relationship between β-lactamase production and resistance phenotype in Klebsiella pneumoniae strains. FEMS Microbiol Lett. 2017 Jul 6;364(13). doi: 10.1093/femsle/fnx116. PubMed PMID: 28591808.
2: Swathi CH, Chikala R, Ratnakar KS, Sritharan V. A structural, epidemiological & genetic overview of Klebsiella pneumoniae carbapenemases (KPCs). Indian J Med Res. 2016 Jul;144(1):21-31. doi: 10.4103/0971-5916.193279. Review. PubMed PMID: 27834322; PubMed Central PMCID: PMC5116894.
3: Curcio D. Multidrug-resistant Gram-negative bacterial infections: are you ready for the challenge? Curr Clin Pharmacol. 2014 Feb;9(1):27-38. Review. PubMed PMID: 23489027.
4: Ruzin A, Petersen PJ, Jones CH. Resistance development profiling of piperacillin in combination with the novel {beta}-lactamase inhibitor BLI-489. J Antimicrob Chemother. 2010 Feb;65(2):252-7. doi: 10.1093/jac/dkp435. Epub 2009 Dec 11. PubMed PMID: 20008048.
5: Petersen PJ, Jones CH, Venkatesan AM, Bradford PA. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection. Antimicrob Agents Chemother. 2009 Apr;53(4):1698-700. doi: 10.1128/AAC.01549-08. Epub 2009 Feb 2. PubMed PMID: 19188386; PubMed Central PMCID: PMC2663108.
6: Petersen PJ, Jones CH, Venkatesan AM, Mansour TS, Projan SJ, Bradford PA. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489. Antimicrob Agents Chemother. 2009 Feb;53(2):370-84. doi: 10.1128/AAC.01047-08. Epub 2008 Nov 10. PubMed PMID: 19001109; PubMed Central PMCID: PMC2630610.

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